molecular formula C15H16N2O B11939285 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one CAS No. 64693-19-2

4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one

Cat. No.: B11939285
CAS No.: 64693-19-2
M. Wt: 240.30 g/mol
InChI Key: TVFVEJDBKZLTOQ-UHFFFAOYSA-N
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Description

4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is widely used in scientific research due to its versatile reactivity. Some of its applications include:

Mechanism of Action

The mechanism by which 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and other cellular mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
  • This compound derivatives
  • Other imine-containing compounds

Uniqueness

This compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

64693-19-2

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

4-[4-(dimethylamino)phenyl]imino-2-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H16N2O/c1-11-10-13(6-9-15(11)18)16-12-4-7-14(8-5-12)17(2)3/h4-10H,1-3H3

InChI Key

TVFVEJDBKZLTOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O

Origin of Product

United States

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